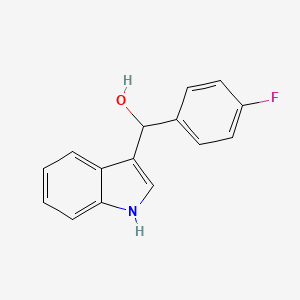
(4-Fluorophenyl)(1H-indol-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Fluorophenyl)(1H-indol-3-yl)methanol is a compound that combines the structural features of both indole and fluorophenyl groups. Indole is a heterocyclic compound with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The fluorophenyl group introduces a fluorine atom into the phenyl ring, which can significantly alter the compound’s chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)(1H-indol-3-yl)methanol typically involves the reaction of 4-fluorobenzaldehyde with indole in the presence of a reducing agent. One common method is the use of sodium borohydride (NaBH4) as the reducing agent in an alcohol solvent such as methanol or ethanol. The reaction proceeds as follows:
Step 1: Dissolve 4-fluorobenzaldehyde and indole in methanol.
Step 2: Add sodium borohydride slowly to the reaction mixture while stirring.
Step 3: Allow the reaction to proceed at room temperature for several hours.
Step 4: Quench the reaction by adding water and extract the product using an organic solvent like dichloromethane.
Step 5: Purify the product by recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems can ensure precise control over reaction conditions, such as temperature, pressure, and reagent addition rates. Additionally, solvent recycling and waste minimization strategies are often employed to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
(4-Fluorophenyl)(1H-indol-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced further to form different alcohol derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of (4-fluorophenyl)(1H-indol-3-yl)ketone.
Reduction: Formation of various alcohol derivatives depending on the reducing agent and conditions.
Substitution: Formation of substituted indole derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
(4-Fluorophenyl)(1H-indol-3-yl)methanol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (4-Fluorophenyl)(1H-indol-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various biological targets due to its structural similarity to tryptophan, a natural amino acid. The fluorophenyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets or forming hydrogen bonds.
Comparison with Similar Compounds
Similar Compounds
(4-Chlorophenyl)(1H-indol-3-yl)methanol: Similar structure but with a chlorine atom instead of fluorine.
(4-Bromophenyl)(1H-indol-3-yl)methanol: Contains a bromine atom, which can alter its reactivity and biological activity.
(4-Methylphenyl)(1H-indol-3-yl)methanol: The methyl group can affect the compound’s lipophilicity and metabolic stability.
Uniqueness
(4-Fluorophenyl)(1H-indol-3-yl)methanol is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase binding affinity to biological targets, and improve the compound’s overall pharmacokinetic profile.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C15H12FNO |
|---|---|
Molecular Weight |
241.26 g/mol |
IUPAC Name |
(4-fluorophenyl)-(1H-indol-3-yl)methanol |
InChI |
InChI=1S/C15H12FNO/c16-11-7-5-10(6-8-11)15(18)13-9-17-14-4-2-1-3-12(13)14/h1-9,15,17-18H |
InChI Key |
WFENCDJWDRXXCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C3=CC=C(C=C3)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


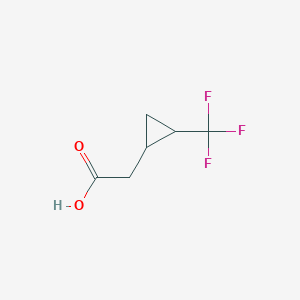
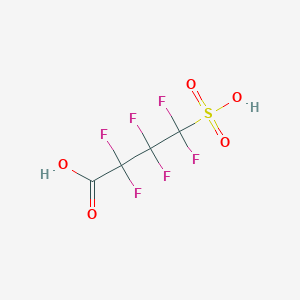
![4-Methoxy-[2,2'-bipyridine]1-oxide](/img/structure/B13137795.png)
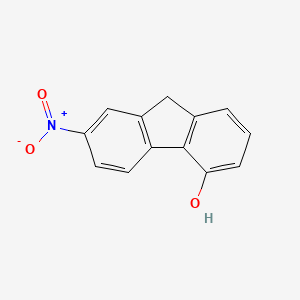
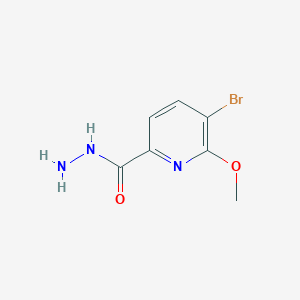
![2-Phenylbenzo[d]oxazole-5-carbonitrile](/img/structure/B13137812.png)
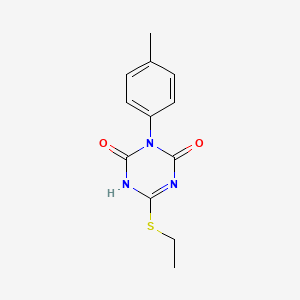

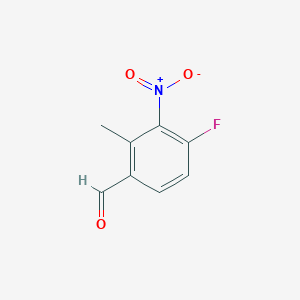

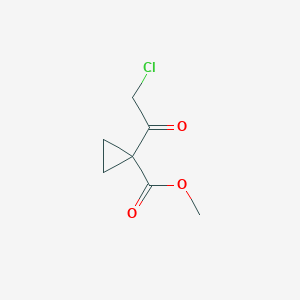


![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,1-dimethyl-3-propylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethyl-3-propylbenzo[e]indole;iodide](/img/structure/B13137882.png)
